molecular formula C25H29F3N6O16P2 B12402274 TFMU-ADPr ammonium

TFMU-ADPr ammonium

Cat. No.: B12402274
M. Wt: 788.5 g/mol
InChI Key: KSRMCXOCIMFEHJ-YDXMRJOASA-N
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Description

TFMU-ADPr ammonium, also known as ADP-ribosylated trifluoromethylumbelliferone ammonium, is a compound used primarily in biochemical research. It is a fluorescent substrate that is particularly useful for monitoring the activity of poly(ADP-ribose) glycohydrolase (PARG) enzymes. This compound has gained attention due to its exceptional reactivity, stability, and usability in various assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TFMU-ADPr ammonium involves the conjugation of ADP-ribose with trifluoromethylumbelliferone. The reaction typically requires specific conditions to ensure the stability and reactivity of the final product. The process involves multiple steps, including the protection and deprotection of functional groups, and the use of coupling agents to facilitate the conjugation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

TFMU-ADPr ammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The primary product formed from the hydrolysis of this compound is trifluoromethylumbelliferone, which emits a fluorescent signal. This property is exploited in various biochemical assays to monitor enzyme activity .

Scientific Research Applications

TFMU-ADPr ammonium has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of TFMU-ADPr ammonium involves its hydrolysis by PARG enzymes. The compound binds to the active site of the enzyme, and upon hydrolysis, it releases trifluoromethylumbelliferone, which emits a fluorescent signal. This fluorescence can be measured to determine the activity of the enzyme. The binding affinity of this compound to various macrodomains has been studied using X-ray crystallography, revealing how the trifluoromethylumbelliferone moiety contributes to its binding affinity .

Comparison with Similar Compounds

TFMU-ADPr ammonium can be compared with other similar compounds, such as:

This compound is unique due to its high reactivity, stability, and the strong fluorescent signal it produces upon hydrolysis, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C25H29F3N6O16P2

Molecular Weight

788.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxolan-2-yl]methyl hydrogen phosphate;azane

InChI

InChI=1S/C25H26F3N5O16P2.H3N/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33;/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31);1H3/t13-,14-,17-,18-,19-,20-,23-,24+;/m1./s1

InChI Key

KSRMCXOCIMFEHJ-YDXMRJOASA-N

Isomeric SMILES

C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N

Origin of Product

United States

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